Ethyl D-glucopyranoside

Phytopathology Chemotaxis assay Ralstonia solanacearum

Ethyl D-glucopyranoside (CAS 34625-23-5) is the required α-anomer for reproducible chemotaxis and glycobiology research. Unlike methyl or butyl analogs, only the ethyl chain-length triggers chemoattraction in Ralstonia solanacearum at ≥1 μmol/disc, making it essential for plant pathology and biocontrol screening. • α-Anomeric configuration supports glycosidase substrate profiling and carbohydrate-protein interaction mapping • 80% catalytic conversion yield from glucose feedstock enables scalable biomass valorization • Superior antimicrobial inhibition when formulated on crystalline cellulose carriers. Bulk quantities available with batch-specific CoA.

Molecular Formula C8H16O6
Molecular Weight 208.21 g/mol
CAS No. 34625-23-5
Cat. No. B1365611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl D-glucopyranoside
CAS34625-23-5
Synonymsalpha-ethylglucoside
ethyl glucoside
ethyl glucoside hexadecanoate, (D)-isomer
ethyl glucoside, (alpha-D)-isomer
ethyl glucoside, (beta-D)-isomer
ethyl glucoside, (D)-isome
Molecular FormulaC8H16O6
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCCOC1C(C(C(C(O1)CO)O)O)O
InChIInChI=1S/C8H16O6/c1-2-13-8-7(12)6(11)5(10)4(3-9)14-8/h4-12H,2-3H2,1H3/t4-,5-,6+,7-,8?/m1/s1
InChIKeyWYUFTYLVLQZQNH-KEWYIRBNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl D-Glucopyranoside (CAS 34625-23-5) Procurement Overview: Core Properties and Industrial Classification


Ethyl D-glucopyranoside (CAS 34625-23-5), also known as ethyl α-D-glucopyranoside, is a short-chain alkyl glucoside with molecular formula C8H16O6 and molecular weight 208.21 g/mol [1]. It belongs to the class of O-glycosyl compounds, formed via condensation of D-glucose and ethanol to create an α-glycosidic bond . This compound exhibits high water solubility (791 g/L at 25°C) and a melting point of 176–179°C . As a non-ionic surfactant with excellent biodegradability, ethyl D-glucopyranoside is recognized for applications in cosmetics, food emulsifiers, pharmaceutical dispersing agents, and bio-platform chemical synthesis [2].

Why Alkyl Glucoside Substitution Fails: Critical Differentiators for Ethyl D-Glucopyranoside (CAS 34625-23-5) Procurement


Generic substitution among alkyl glucopyranosides is scientifically unsound due to quantifiable differences in physicochemical properties and functional performance. The alkyl chain length directly governs solubility parameters: methyl glucopyranoside exhibits lower hydrophobicity, while octyl and decyl glucopyranosides display significantly reduced water solubility and distinct micellization behavior [1]. Furthermore, anomeric configuration critically affects stability—β-D-glucopyranoside is the more stable anomer in aqueous solution due to all substituents occupying equatorial positions, whereas the α-anomer places the C-1 substituent in the axial orientation, altering hydrogen-bonding capacity and molecular recognition [2]. These structural variations translate into measurable performance differentials across industrial and research applications, rendering direct substitution invalid without empirical validation.

Ethyl D-Glucopyranoside (CAS 34625-23-5): Quantified Differentiation Evidence Guide


Chain-Length Specificity in Bacterial Chemoattraction: Ethyl vs. Methyl and Butyl Glucopyranosides

Ethyl D-glucopyranoside demonstrates a chain-length-dependent chemotactic activity profile distinct from its methyl and butyl analogs. While ethyl D-glucopyranoside acts as a chemoattractant for the phytopathogenic bacterium Ralstonia solanacearum at concentrations above 1 μmol/disc, methyl D-glucopyranoside and butyl D-glucopyranoside exhibit either no response or significantly attenuated chemotactic activity under identical assay conditions . The ethyl substitution specifically enables optimal interaction with bacterial chemoreceptors, whereas shorter (methyl) or longer (butyl) alkyl chains disrupt the binding geometry required for signaling activation .

Phytopathology Chemotaxis assay Ralstonia solanacearum

Anomer-Dependent Physical Properties: α-Ethyl vs. β-Ethyl D-Glucopyranoside

The α- and β-anomers of ethyl D-glucopyranoside exhibit distinct physical and chemical properties arising from stereochemical differences at the anomeric carbon. In the β-anomer (CAS 3198-49-0), all substituents on the pyranose ring occupy equatorial positions, conferring greater thermodynamic stability in aqueous solution [1]. In contrast, the α-anomer (CAS 34625-23-5) places the ethoxy group at C-1 in the axial orientation, altering the hydrogen-bonding network and resulting in different melting point, specific rotation, and solubility behavior [2]. X-ray diffraction and calorimetric studies on homologous n-alkyl D-glucopyranosides confirm that anomeric configuration dictates molecular packing in crystalline and liquid-crystalline phases, with β-anomers favoring bilayer stacking arrangements [3].

Glycobiology Anomer stability Physical chemistry

Catalytic Conversion Efficiency: Glucose to Ethyl D-Glucopyranoside vs. Fructose to Ethyl Levulinate

Under identical catalytic conditions (SO3H-SBA-15 catalyst, 140°C, ethanol as solvent/reactant), glucose preferentially converts to ethyl D-glucopyranoside with 80% selectivity, whereas fructose undergoes dehydration to ethyl levulinate with 57% selectivity [1]. This substrate-dependent selectivity demonstrates that ethyl D-glucopyranoside is the thermodynamically favored glycosidation product from glucose, while fructose, as a ketose, is more prone to dehydration pathways yielding levulinate esters [2]. The SO3H-SBA-15 catalyst achieved superior performance compared to zeolites (beta, Y, ZSM-5, mordenite) and sulfated zirconia under the same reaction conditions [1].

Biorefinery Solid acid catalysis Bio-platform chemicals

Antimicrobial Carrier Efficiency: Crystalline Cellulose vs. Alternative Solid Supports

Ethyl D-glucopyranoside exhibits broad-spectrum antimicrobial inhibitory effects, with performance significantly modulated by the choice of solid carrier. Among evaluated carrier systems, crystalline cellulose delivers the highest inhibitory efficacy against microbial growth when formulated with ethyl D-glucopyranoside, outperforming other carrier matrices . This carrier-dependent activity profile supports its application in detergent compositions designed to prevent microbial proliferation and maintain long-term cleaning efficiency .

Antimicrobial materials Carrier optimization Detergent formulations

Optimal Application Scenarios for Ethyl D-Glucopyranoside (CAS 34625-23-5) Based on Validated Differentiation Evidence


Agricultural Research: Ralstonia solanacearum Chemotaxis Studies and Bacterial Wilt Control Development

Based on the chain-length specificity evidence that ethyl D-glucopyranoside triggers chemoattraction in Ralstonia solanacearum at ≥1 μmol/disc while methyl and butyl analogs do not, this compound is the optimal selection for plant pathology laboratories investigating bacterial wilt mechanisms, developing chemotaxis-based biocontrol strategies, or screening for chemoattractant/repellent molecules in soil-borne pathogen management . Procurement of the ethyl-substituted glucopyranoside specifically—not its alkyl analogs—is essential for reproducible chemotaxis assays in this phytopathogenic system.

Biorefinery and Green Chemistry: Catalytic Conversion of Glucose to Bio-Based Surfactant Precursors

Supported by the 80% catalytic conversion yield from glucose using SO3H-SBA-15 solid acid catalyst at 140°C, ethyl D-glucopyranoside represents a high-selectivity target for biomass valorization processes [1]. This application scenario is particularly relevant for chemical manufacturers and biorefinery operators seeking to produce non-ionic surfactants, pharmaceutical dispersing agents, and cosmetic emulsifiers from renewable glucose feedstocks, where the 80% yield offers favorable process economics compared to alternative sugar-to-chemical routes.

Glycobiology Research: Anomer-Specific Enzymatic and Receptor Binding Studies

Given the established conformational differences between α- and β-anomers—where the α-anomer (CAS 34625-23-5) places the ethoxy group in the axial position versus equatorial positioning in the β-anomer—ethyl α-D-glucopyranoside is the required procurement choice for studies investigating anomer-specific enzyme recognition, glycosidase substrate profiling, and carbohydrate-protein interaction mapping [2]. The distinct hydrogen-bonding capacity and spatial orientation of the α-anomer directly impact molecular recognition events, making anomer purity a critical specification for glycobiology workflows.

Antimicrobial Formulation: Crystalline Cellulose-Carrier Detergent and Cleaning Products

The evidence demonstrating superior antimicrobial inhibitory effects when ethyl D-glucopyranoside is formulated on crystalline cellulose carriers supports its application in industrial and consumer detergent products requiring sustained antimicrobial activity and cleaning efficiency . This scenario specifically applies to formulators developing laundry detergents, hard surface cleaners, and industrial sanitation products where carrier selection significantly influences end-use performance.

Technical Documentation Hub

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